molecular formula C12H11N3OS B1195584 48740 RP CAS No. 93363-11-2

48740 RP

Cat. No.: B1195584
CAS No.: 93363-11-2
M. Wt: 245.3 g/mol
InChI Key: ARFOASMERCHFBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RP-48740 involves several steps:

Chemical Reactions Analysis

RP-48740 undergoes various chemical reactions, including:

Scientific Research Applications

RP-48740 has several scientific research applications:

Mechanism of Action

RP-48740 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby reducing platelet aggregation and inflammation. The compound also increases the number of platelets and eosinophils in response to lipopolysaccharide exposure .

Comparison with Similar Compounds

RP-48740 is unique in its specific antagonistic activity against platelet-activating factor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.

Properties

IUPAC Name

3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFOASMERCHFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869725
Record name 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93363-11-2
Record name 3-(3-Pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093363112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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